5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Description
5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based compound characterized by a nitro group (-NO₂) at the meta position of the phenyl ring attached to the pyrazole core. This structure combines the electron-withdrawing nitro group with the planar aromatic system of pyrazole, making it a candidate for diverse applications, including antiviral drug development and coordination chemistry. Its synthesis typically involves condensation reactions, as seen in intermediates like 5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid (), followed by functional group modifications. The compound is commercially available () but remains understudied compared to analogs with para-substituted nitro groups.
Properties
IUPAC Name |
3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYVJIGBLQRTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378046 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899714-76-2 | |
| Record name | 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with hydrazine hydrate to form 3-nitrophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or chlorinating agents, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted pyrazole derivatives depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibits promising anticancer properties. In vitro studies indicate that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology . The mechanism of action is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation.
Pharmaceutical Intermediates
This compound serves as a valuable intermediate in the synthesis of other pharmaceutical agents. Its unique structural features make it a versatile building block for developing novel drugs targeting specific biological pathways .
Material Science
Polymer Additives
this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers, making it suitable for applications in high-performance materials .
Analytical Chemistry
Chemical Analysis and Detection
The compound is also employed in analytical chemistry for the detection and quantification of nitroaromatic compounds. Its unique spectroscopic properties allow for effective identification using techniques such as UV-Vis spectroscopy and HPLC (High-Performance Liquid Chromatography) .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibits cancer cell proliferation |
| Pharmaceutical Intermediates | Synthesis of novel drugs | Versatile building block |
| Material Science | Polymer additive | Enhances thermal stability |
| Analytical Chemistry | Detection of nitroaromatic compounds | Unique spectroscopic properties |
Case Studies
-
Anticancer Research
A study published in a peer-reviewed journal highlighted that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways. The IC50 value was determined to be approximately 15 μM, indicating potent activity against these cancer cells . -
Polymer Enhancement
Another research project focused on the use of this compound as a polymer additive demonstrated that incorporating 2% by weight of this compound into polyethylene resulted in a 30% increase in tensile strength and improved thermal degradation temperatures compared to control samples .
Mechanism of Action
The mechanism of action of 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering biochemical pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can engage in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-3-carboxylic acid derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a detailed comparison:
Structural and Electronic Effects
- 5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: The para-nitro group offers stronger electron withdrawal, enhancing interactions with biological targets like HIV integrase (IN). This analog demonstrated superior antiviral activity (EC₅₀ = 3.6–3.7 µM vs.
Substituent Type :
- Chlorophenyl (4b) : 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid exhibits high thermal stability (m.p. >300°C), attributed to halogen-mediated intermolecular interactions .
- Methoxyphenyl (11i, 11j) : Methoxy groups (e.g., 5-(2-methoxyphenyl)) increase electron density, improving solubility but reducing antiviral potency compared to nitro-substituted analogs .
Physicochemical Properties
- Melting Points: Nitro-substituted derivatives generally exhibit higher melting points due to strong dipole interactions. For example, 5-(4-nitrophenyl) analogs are solids at room temperature, while methoxy-substituted derivatives (e.g., 11j) melt at lower temperatures (~90–120°C) .
Solubility :
Key Research Findings
- Antiviral Activity: The para-nitro positional isomer is markedly more effective against HIV than meta-nitro or non-nitro analogs, highlighting the importance of substituent orientation .
- Thermal Stability : Chlorophenyl and nitro-substituted derivatives exhibit exceptional thermal stability, making them suitable for high-temperature applications .
- Structural Versatility : Pyrazole-3-carboxylic acids serve as precursors for macrocycles (e.g., MST3 inhibitors) and coordination polymers (e.g., MOFs), where the nitro group aids in π-stacking or metal binding .
Biological Activity
5-(3-Nitrophenyl)-1H-pyrazole-3-carboxylic acid (C10H7N3O4) is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
Chemical Structure and Properties
The compound features a pyrazole ring with a nitrophenyl group at the 5-position and a carboxylic acid group at the 3-position. The molecular weight is approximately 233.183 g/mol , which influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H7N3O4 |
| Molecular Weight | 233.183 g/mol |
| Structure | Chemical Structure |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory activity . It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation-related conditions.
Enzyme Inhibition
The compound has demonstrated potential in inhibiting various enzymes associated with disease processes. For instance, it has been studied for its inhibitory effects on Factor XIa (FXIa) , which is relevant in thrombus formation and cardiovascular diseases. The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole scaffold can enhance its potency as an FXIa inhibitor .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties . Studies indicate that it can inhibit the growth of certain pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : It shows affinity for enzymes involved in inflammatory pathways, suggesting that it may modulate these pathways effectively.
- Electronics and Sterics : The presence of the nitrophenyl group enhances the electronic properties of the compound, influencing its interaction with biological targets .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes.
- FXIa Inhibition : Another research effort focused on optimizing derivatives of this compound for enhanced FXIa inhibition, showing promising results in vitro.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited moderate to excellent activity against several strains of bacteria and fungi.
Q & A
Basic Questions
Q. What are the key synthetic routes for 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with hydrazines, followed by nitration. For example, describes using 3-nitrophenyl-substituted hydrazines and ethyl acetoacetate in ethanol under reflux (80–90°C, 6–8 hours), achieving yields of 60–75% . Catalysts like acetic acid or microwave-assisted methods () can reduce reaction time to 2 hours with comparable yields . Purity is confirmed via HPLC (≥95%) and NMR (δ 8.2–8.5 ppm for aromatic protons) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR (DMSO-d6) shows pyrazole ring protons at δ 6.8–7.1 ppm and nitrophenyl signals at δ 8.1–8.4 ppm .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically reveals [M-H]⁻ at m/z 259.1 .
- XRD : Confirms planar pyrazole-carboxylic acid conformation ( ) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial screens include:
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer cells, IC₅₀ ~25 µM, as in ) .
- Antioxidant Potential : DPPH radical scavenging (IC₅₀ ~40 µM, comparable to ascorbic acid) .
- Enzyme Inhibition : COX-2 or mTOR inhibition assays ( ) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Target Selection : Prioritize proteins like mTOR (PDB ID: 4JSV) or COX-2 (PDB ID: 5KIR) based on structural homology .
- Docking Workflow : Use AutoDock Vina to assess binding affinity. The nitro group forms hydrogen bonds with Arg67 (mTOR), while the carboxylic acid interacts with Ser216 (COX-2) .
- Validation : Compare docking scores (∆G ≤ -8.5 kcal/mol) with experimental IC₅₀ values to refine substituents (e.g., replacing nitro with trifluoromethyl, ) .
Q. How do conflicting data on cytotoxicity across studies arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from:
- Cell Line Variability : Test across multiple lines (e.g., PC-3 vs. HeLa) with standardized protocols .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid artifacts () .
- Metabolic Interference : Pair MTT assays with ATP-based viability tests (e.g., CellTiter-Glo) to confirm results .
Q. What strategies optimize the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C). The carboxylic acid group is prone to decarboxylation at pH < 3, requiring prodrug strategies (e.g., ethyl esterification, ) .
- Light Sensitivity : Store in amber vials at -20°C; UV-Vis spectroscopy monitors nitro group decomposition (λmax shift from 320 nm to 280 nm) .
Q. How can structure-activity relationship (SAR) studies improve selectivity for specific targets?
- Methodological Answer :
- Substituent Screening : Replace the nitro group with electron-withdrawing (e.g., -CF₃, ) or donating groups (-OCH₃) to modulate mTOR vs. COX-2 affinity .
- Scaffold Hybridization : Fuse with triazolothiadiazine ( ) or thiophene ( ) to enhance membrane permeability (logP ≤ 2.5) .
- In Vivo Correlation : Use zebrafish models to link SAR data (e.g., LD₅₀ > 100 mg/kg) with pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
